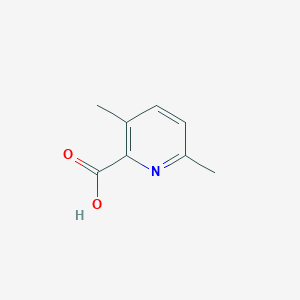

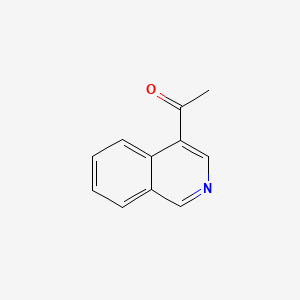

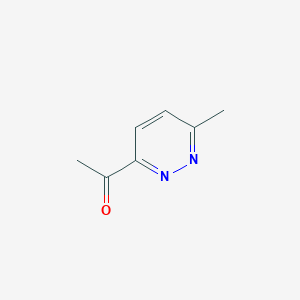

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

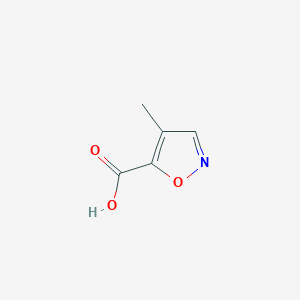

“N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide” is a chemical compound. The tetrahydropyrimidin-2(1H)-one moiety is present in the antiretroviral drug lopinavir that is used in the therapy of HIV infection . There is ample evidence for the antioxidant, antimicrobial, and antischistosomal activity among compounds of this class .

Synthesis Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives is achieved through stereoselective synthetic strategies. The known methods can be divided into two main groups: intramolecular and intermolecular cyclization of unsaturated acyclic amides/ureas, as well as syntheses on the basis of cyclic precursors .Chemical Reactions Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives involves cyclization of acyclic amides and ureas that feature multiple bonds. This represents the main approach to stereoselective synthesis of these compounds .Aplicaciones Científicas De Investigación

1. Pharmaceuticals: Antiretroviral Drug Synthesis

Summary

This compound is integral in the synthesis of antiretroviral drugs like lopinavir, which are used in HIV therapy. The tetrahydropyrimidin-2(1H)-one moiety, a derivative of this compound, has shown significant promise in this field .

Methods

The synthesis involves stereoselective methods, particularly intramolecular cyclization of unsaturated acyclic amides/ureas. This process is crucial for obtaining enantiomerically pure compounds, which are preferred in pharmaceutical applications .

Results

The resulting antiretroviral drugs have been effective in clinical settings, contributing to the management of HIV infection. The synthesis methods have been refined over the years to improve yield and purity .

2. Organic Chemistry: Stereoselective Synthesis

Summary

In organic chemistry, this compound is used for the stereoselective synthesis of tetrahydropyrimidin-2(1H)-one derivatives, which have applications in various medical treatments .

Methods

The synthesis typically involves cyclization reactions of acyclic amides and ureas, with a focus on maintaining the stereochemistry of the resulting compounds .

Results

The stereoselective synthesis has led to the development of compounds with potential antioxidant, antimicrobial, and antischistosomal activities .

3. Medicinal Chemistry: Tubulin Inhibition

Summary

Derivatives of this compound have been researched for their ability to inhibit tubulin functions, which is significant in cancer therapy .

Methods

The research involves synthesizing substituted tetrahydropyrimidin-2(1H)-ones and testing their efficacy in inhibiting tubulin polymerization .

Results

Some derivatives have shown promising results in preclinical studies, inhibiting the growth of cancer cells by disrupting the microtubule network .

4. Neuroscience: Norepinephrine Inhibition

Summary

This compound’s derivatives have been studied for their role in inhibiting norepinephrine, which could have implications for treating neurological disorders .

Methods

The approach involves synthesizing specific derivatives and assessing their impact on norepinephrine levels in neural pathways .

Results

Initial findings suggest that certain derivatives can effectively modulate norepinephrine, offering a potential pathway for therapeutic intervention .

5. Hematology: Anticoagulant Development

Summary

The tetrahydropyrimidinone derivative TAK-442, related to this compound, has entered clinical studies for its anticoagulant activity, which could revolutionize treatment for blood clotting disorders .

Methods

Clinical trials are conducted to evaluate the safety and efficacy of TAK-442 in preventing thrombosis .

6. Pharmacology: Enantiomerically Pure Compounds

Summary

The current trend in pharmacology emphasizes the use of enantiomerically pure compounds for their improved efficacy and reduced side effects. This compound plays a role in the synthesis of such stereoselective drugs .

Methods

The focus is on developing stereoselective synthetic strategies that yield enantiomerically pure tetrahydropyrimidin-2(1H)-one derivatives .

Results

The advancement in synthetic methods has enabled the production of enantiomerically pure drugs, enhancing the overall quality of pharmaceuticals .

This analysis provides a detailed look into the diverse applications of “N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide” in various scientific fields, showcasing its versatility and importance in research and development. The compound’s role in synthesizing enantiomerically pure compounds is particularly noteworthy, reflecting the ongoing trend towards precision medicine.

7. Chemical Synthesis: Cycloaddition Reactions

Summary

This compound is utilized in the synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines through transition-metal-free (4 + 2) cycloaddition reactions. These reactions are significant for creating pharmacologically active molecules .

Methods

The protocol involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes to produce the desired tetrahydropyridazines in excellent yields. This method is noted for its high efficiency, wide substrate scope, and good functional group tolerance .

Results

The process has been optimized to achieve high yields and operational simplicity, making it synthetically attractive for the preparation of various pyridazines from 1,4,5,6-tetrahydropyridazines .

8. Environmental Chemistry: CO2 Fixation

Summary

1,4,5,6-Tetrahydropyrimidine, a related compound, acts as a carbon dioxide fixation agent. It reacts with CO2 to form a zwitterionic adduct, which is a crucial step in environmental applications aimed at reducing atmospheric CO2 levels .

Methods

The reaction with CO2 is conducted under controlled conditions to yield the zwitterionic adduct, which can be further utilized in various chemical transformations .

Results

The fixation of CO2 by this method contributes to the development of sustainable chemical processes and helps in mitigating the impact of greenhouse gases .

9. Microbiology: Stress Tolerance in Halomonas

Summary

In the genus Halomonas, derivatives of this compound play a role as stress-tolerant chaperones, compatible solutes, and cell membrane stabilizers, reducing cell damage under stressful conditions .

Methods

The application involves studying the effects of 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid on the stress response mechanisms of Halomonas species .

Results

The compound has been found to enhance the survival and stability of Halomonas cells in extreme environments, demonstrating its potential in biotechnological applications .

Direcciones Futuras

The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.

Propiedades

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNUERSUODWVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531369 |

Source

|

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide | |

CAS RN |

36982-81-7 |

Source

|

| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)